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  • Product: 1-(4-Vinylbenzyl)piperidin-4-amine
  • CAS: 2091188-14-4

Core Science & Biosynthesis

Foundational

1-(4-Vinylbenzyl)piperidin-4-amine CAS number and material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(4-Vinylbenzyl)piperidin-4-amine, a m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Vinylbenzyl)piperidin-4-amine, a molecule of significant interest in polymer chemistry and drug discovery. This document delves into its chemical identity, including its CAS number, and offers a detailed, albeit inferred, material safety data sheet based on structurally related compounds. Furthermore, this guide outlines plausible synthetic routes, predicts its spectral characteristics, and explores its reactivity and potential applications, with a particular focus on polymer synthesis and the development of novel functional materials. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the safe handling, synthesis, and innovative application of this versatile compound.

Chemical Identity and Physical Properties

1-(4-Vinylbenzyl)piperidin-4-amine is a bifunctional molecule incorporating a reactive vinyl group, a tertiary amine within a piperidine ring, and a primary amine. This unique combination of functional groups makes it a valuable building block for a variety of chemical transformations and polymerizations.

Identifier Value Source
Chemical Name 1-(4-Vinylbenzyl)piperidin-4-amine-
CAS Number 2091188-14-4[1]
Molecular Formula C₁₄H₂₀N₂-
Molecular Weight 216.32 g/mol -
Predicted Appearance Colorless to pale yellow liquid or low-melting solidInferred
Predicted Solubility Soluble in common organic solvents (e.g., DCM, THF, Methanol). Limited solubility in water.Inferred

Material Safety Data Sheet (MSDS) - Inferred

Hazards Identification
  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Sensitization: May cause an allergic skin reaction. The vinylbenzyl moiety is a known sensitizer.

  • Reactivity: The vinyl group is susceptible to polymerization, which can be initiated by heat, light, or catalysts. This polymerization can be exothermic and potentially violent if uncontrolled.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapor or mist. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly closed. The compound may be stabilized with an inhibitor (e.g., MEHQ) to prevent polymerization.

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Synthesis Protocols

Proposed Synthesis Route 1: Reductive Amination

This is often the preferred method for synthesizing secondary and tertiary amines due to its high selectivity and milder reaction conditions.

Reductive Amination 4-Vinylbenzaldehyde 4-Vinylbenzaldehyde Intermediate_Imine Intermediate Imine 4-Vinylbenzaldehyde->Intermediate_Imine 4-Aminopiperidine 4-Aminopiperidine 4-Aminopiperidine->Intermediate_Imine Target_Molecule 1-(4-Vinylbenzyl)piperidin-4-amine Intermediate_Imine->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Target_Molecule

Caption: Reductive amination pathway for the synthesis of 1-(4-Vinylbenzyl)piperidin-4-amine.

Experimental Protocol:

  • Imine Formation: To a solution of 4-vinylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 4-aminopiperidine (1.0-1.2 eq). The reaction can be stirred at room temperature. The formation of the intermediate imine can be monitored by TLC or GC-MS.

  • Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis Route 2: Direct Alkylation

This method involves the direct reaction of 4-aminopiperidine with 4-vinylbenzyl chloride. A key challenge is to control the selectivity to avoid over-alkylation of the primary amine.

Direct Alkylation 4-Vinylbenzyl_Chloride 4-Vinylbenzyl Chloride Target_Molecule 1-(4-Vinylbenzyl)piperidin-4-amine 4-Vinylbenzyl_Chloride->Target_Molecule 4-Aminopiperidine 4-Aminopiperidine 4-Aminopiperidine->Target_Molecule Base Base (e.g., K₂CO₃, Et₃N) Base->Target_Molecule

Caption: Direct alkylation pathway for the synthesis of 1-(4-Vinylbenzyl)piperidin-4-amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine (1.0-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Alkylating Agent: Slowly add a solution of 4-vinylbenzyl chloride (1.0 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may require heating to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Predicted Analytical Data

As experimental spectral data for 1-(4-Vinylbenzyl)piperidin-4-amine is not publicly available, the following predictions are based on the analysis of its structural components and comparison with similar molecules.

Predicted ¹H NMR Spectrum
Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons (ortho to vinyl)~7.4d2H
Aromatic protons (meta to vinyl)~7.2d2H
Vinyl proton (-CH=)~6.7dd1H
Vinyl protons (=CH₂)~5.8, ~5.2d, d2H
Benzyl protons (-CH₂-)~3.5s2H
Piperidine proton (-CH-NH₂)~2.9m1H
Piperidine protons (axial, adjacent to N)~2.7m2H
Piperidine protons (equatorial, adjacent to N)~2.1m2H
Piperidine protons (axial, adjacent to CH-NH₂)~1.8m2H
Piperidine protons (equatorial, adjacent to CH-NH₂)~1.4m2H
Amine protons (-NH₂)Variable (broad)s2H
Predicted ¹³C NMR Spectrum
Carbon Environment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, attached to vinyl)~137
Aromatic C (quaternary, attached to benzyl)~138
Aromatic CH (ortho to vinyl)~129
Aromatic CH (meta to vinyl)~126
Vinyl -CH=~136
Vinyl =CH₂~114
Benzyl -CH₂-~63
Piperidine -CH-NH₂~50
Piperidine -CH₂- (adjacent to N)~53
Piperidine -CH₂- (adjacent to CH-NH₂)~35
Predicted IR Spectrum
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300-3400Medium, two bands
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2800-3000Medium-Strong
C=C Stretch (vinyl)~1630Medium
C=C Stretch (aromatic)~1600, ~1490Medium
N-H Bend (primary amine)1590-1650Medium
C-H Bend (vinyl)~990, ~910Strong
C-N Stretch1000-1250Medium

Reactivity and Potential Applications

The dual functionality of 1-(4-Vinylbenzyl)piperidin-4-amine opens up a wide range of possibilities for its application in materials science and medicinal chemistry.

Reactivity and Hazardous Reactions

The most significant aspect of this molecule's reactivity is the vinyl group, which can undergo polymerization. Research on the closely related 4-vinylbenzyl piperidine has shown that it can undergo thermal autopolymerization, and this process is significantly faster than that of styrene.[2][3][4] This suggests that 1-(4-Vinylbenzyl)piperidin-4-amine is also susceptible to polymerization, which could be initiated by heat, light, or radical initiators. This polymerization can be exothermic and should be carefully controlled.

The primary and tertiary amine functionalities can act as bases and nucleophiles. They can participate in a variety of reactions, including acylation, alkylation, and condensation reactions.

Potential Applications
  • Polymer Chemistry: The primary application of this molecule is likely as a functional monomer. It can be polymerized or copolymerized to introduce primary amine and piperidine functionalities into a polymer backbone.[2][3][4] These functional polymers could have applications as:

    • Ion-exchange resins: The amine groups can be protonated to create cationic sites.

    • Adhesives and coatings: The amine groups can improve adhesion to various substrates.

    • Drug delivery vehicles: The polymer could be designed to carry and release therapeutic agents.

    • Functional surfaces: The amine groups can be used for further chemical modification or for binding biomolecules.

  • Drug Discovery: The piperidine scaffold is a common motif in many pharmaceuticals.[5] 1-(4-Vinylbenzyl)piperidin-4-amine could serve as a versatile intermediate for the synthesis of more complex drug candidates. The vinyl group provides a handle for further functionalization via reactions such as Heck coupling, metathesis, or polymerization to create polymer-drug conjugates.

Conclusion

1-(4-Vinylbenzyl)piperidin-4-amine is a promising chemical entity with significant potential in both polymer science and pharmaceutical development. Its unique combination of a polymerizable vinyl group and nucleophilic amine functionalities makes it a valuable building block for creating novel materials and complex molecular architectures. While a comprehensive safety and reactivity profile for this specific compound is yet to be fully established, by drawing parallels with structurally related molecules, this guide provides a solid foundation for its safe handling and exploration in future research endeavors. As with any novel chemical, it is imperative that all handling and experimentation be conducted with the utmost care and in accordance with established laboratory safety protocols.

References

  • Long, T. E., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Advances, 4(68), 36225-36232.
  • Long, T. E., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 5(1), 22-25.
  • Kozlov, N. G., & Gusak, K. N. (2020).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 4-Vinylbenzyl chloride. Retrieved from [Link]

Sources

Exploratory

Crystallographic and Physicochemical Profiling of 1-(4-Vinylbenzyl)piperidin-4-amine: A Bifunctional Building Block

Executive Summary The compound 1-(4-Vinylbenzyl)piperidin-4-amine (CAS: 2091188-14-4) is a highly versatile, bifunctional building block bridging the gap between medicinal chemistry and polymer science. Featuring a prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Vinylbenzyl)piperidin-4-amine (CAS: 2091188-14-4) is a highly versatile, bifunctional building block bridging the gap between medicinal chemistry and polymer science. Featuring a primary amine for pharmacophore anchoring and a styrene-like vinylbenzyl moiety for cross-coupling or polymerization, it presents unique challenges and opportunities in structural characterization. Because the free base is prone to spontaneous radical polymerization and often resists crystallization, obtaining high-resolution structural data requires precise derivatization. This whitepaper provides an in-depth technical guide on the molecular weight, conformational dynamics, and a self-validating protocol for determining the crystal structure of this compound via Single-Crystal X-Ray Diffraction (SCXRD).

Molecular Identity and Physicochemical Properties

Understanding the foundational physicochemical metrics of 1-(4-Vinylbenzyl)piperidin-4-amine is critical for downstream synthetic and analytical workflows. The molecule consists of a piperidine core substituted at the N1 position with a 4-vinylbenzyl group and at the C4 position with a primary amine.

The exact molecular weight is calculated based on its formula ( C14​H20​N2​ ), yielding 216.32 g/mol [1]. In commercial preparations, this compound is typically stabilized with 4-tert-butylcatechol (TBC) to quench radical formation and prevent premature polymerization of the vinyl group.

Table 1: Quantitative Physicochemical Parameters
ParameterValue / DescriptionAnalytical Implication
CAS Number 2091188-14-4Unique identifier for registry tracking.
Molecular Formula C14​H20​N2​ Dictates elemental analysis targets (C: 77.73%, H: 9.32%, N: 12.95%).
Molecular Weight 216.32 g/mol Monoisotopic mass for HRMS: 216.1626 Da.
Hydrogen Bond Donors 1 (Primary amine, −NH2​ )Primary driver for intermolecular crystal packing.
Hydrogen Bond Acceptors 2 (Primary & tertiary amines)Facilitates salt formation and receptor binding.
Rotatable Bonds 3Contributes to conformational flexibility in the crystal lattice.

Structural Conformation and Crystal Packing Drivers

As a Senior Application Scientist, I emphasize that understanding a molecule's 3D conformation is not merely an academic exercise—it dictates how the molecule will behave in a biological assay or a polymer matrix.

Conformational Dynamics

The saturated, six-membered piperidine ring predominantly adopts a chair conformation to minimize steric strain and torsional eclipsing [2]. The bulky 1-(4-vinylbenzyl) substituent at the tertiary nitrogen strongly prefers the equatorial position to avoid 1,3-diaxial interactions. Similarly, the 4-amino group will favor the equatorial position, resulting in a highly extended, trans-like molecular geometry.

Crystal Lattices and Intermolecular Forces

Crystallizing the free base of 1-(4-Vinylbenzyl)piperidin-4-amine is notoriously difficult. The molecule's high degree of freedom and the lipophilic nature of the vinylbenzyl group often result in an oil or a low-melting amorphous solid. When forced into a crystalline lattice (typically via salt formation), the packing is driven by two primary forces:

  • Hydrogen Bonding: The primary amine acts as a strong hydrogen bond donor, forming extensive 1D or 2D networks with counterions (e.g., chlorides, hexafluorophosphates) [3].

  • π−π Stacking: The aromatic rings of the vinylbenzyl moiety engage in parallel-displaced π−π stacking, stabilizing the 3D architecture.

Molecular_Features Core 1-(4-Vinylbenzyl) piperidin-4-amine Amine Primary Amine (-NH2) H-bond donor/acceptor Pharmacophore anchoring Core->Amine Piperidine Piperidine Ring Chair conformation Equatorial substitution Core->Piperidine Vinylbenzyl Vinylbenzyl Group π-π stacking Radical polymerization Core->Vinylbenzyl

Fig 1. Key structural domains and their physicochemical roles.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a high-resolution crystal structure of 1-(4-Vinylbenzyl)piperidin-4-amine, one must bypass the liquid/amorphous state of the free base. The causality here is simple: ionic lattices are inherently more rigid and crystalline than neutral, lipophilic small molecules. Therefore, converting the free base to a hydrochloride (HCl) or hexafluorophosphate ( PF6​ ) salt is a mandatory prerequisite [4].

Table 2: Theoretical Crystallographic Parameters (Predicted for HCl Salt)
Crystallographic ParameterExpected Value RangeRationale
Crystal System Monoclinic or TriclinicTypical for asymmetric organic salts lacking high internal symmetry.
Space Group P21​/c or P1ˉ Most common space groups for achiral organic molecules maximizing packing efficiency.
Data Collection Temp. 100 KMinimizes thermal ellipsoids; prevents vinyl group polymerization under X-ray exposure.
Radiation Source Mo ( λ=0.71073 Å)Standard for organic salts to achieve high-resolution data ( <0.8 Å).
Self-Validating Protocol for Crystallization and SCXRD

This protocol is designed as a self-validating system. Each step contains a discrete validation checkpoint to ensure the integrity of the sample before proceeding to the expensive and time-consuming data collection phase.

Step 1: Inhibitor Removal and Salt Formation

  • Action: Dissolve the commercial 1-(4-Vinylbenzyl)piperidin-4-amine (containing TBC) in diethyl ether. Wash with 1M NaOH to deprotonate and remove the phenolic TBC stabilizer. Dry the organic layer over anhydrous Na2​SO4​ . Bubble dry HCl gas (or add ethereal HCl ) into the solution at 0 °C until precipitation ceases.

  • Causality: TBC prevents polymerization but also acts as an impurity that disrupts crystal lattice formation. HCl converts the volatile/oily free base into a rigid, highly crystalline dihydrochloride salt.

  • Validation: Perform 1H−NMR ( D2​O ). The absence of aromatic peaks at ~6.7 ppm confirms TBC removal. A downfield shift of the piperidine protons confirms complete protonation.

Step 2: Crystal Growth via Vapor Diffusion

  • Action: Dissolve the purified salt in a minimum volume of methanol (solvent). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing diethyl ether (antisolvent). Seal the outer vial and leave undisturbed at 4 °C for 3–7 days.

  • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation, yielding large, defect-free single crystals rather than microcrystalline powder.

  • Validation: Examine under a polarized light microscope. Select crystals that are optically clear, have sharp edges, and exhibit uniform extinction when rotated. This confirms a single, non-twinned crystal domain.

Step 3: Crystal Mounting and Data Collection

  • Action: Coat the selected crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo or Cu radiation.

  • Causality: Paratone oil protects the hygroscopic salt from atmospheric moisture. The 100 K cold stream serves a dual purpose: it reduces atomic thermal vibrations (yielding sharper electron density maps) and arrests any X-ray-induced radical polymerization of the vinyl group.

  • Validation: Analyze the first 10–20 diffraction frames. Sharp, well-defined diffraction spots extending to high angles ( 2θ>50∘ for Mo) validate crystal quality.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Causality: Anisotropic refinement accounts for the directional thermal motion of atoms, which is particularly important for the flexible terminal vinyl group.

  • Validation: The refinement is considered successful and scientifically rigorous if the final R1​ factor is <0.05 , wR2​ is <0.15 , and the residual electron density map is featureless (highest peak <0.5e−/A˚3 ).

SCXRD_Workflow N1 1. Free Base Purification (Remove TBC Stabilizer) N2 2. Salt Formation (e.g., HCl in Et2O) N1->N2 N3 3. Crystal Growth (Vapor Diffusion / Slow Evap) N2->N3 N4 4. Crystal Mounting (Paratone Oil, Cryoloop) N3->N4 N5 5. SCXRD Data Collection (100 K, Mo Kα / Cu Kα) N4->N5 N6 6. Structure Refinement (SHELXL, Anisotropic) N5->N6

Fig 2. SCXRD workflow for polymerizable piperidine derivatives.

Applications in Advanced Research

The precise structural elucidation of 1-(4-Vinylbenzyl)piperidin-4-amine empowers two major fields:

  • Molecularly Imprinted Polymers (MIPs): The primary amine can be pre-coordinated to a target analyte via hydrogen bonding, while the vinylbenzyl group is copolymerized with cross-linkers (like divinylbenzene) to create highly specific synthetic receptors [4]. Knowing the exact bond lengths and angles from the crystal structure allows computational chemists to model the binding cavity accurately.

  • Medicinal Chemistry: The piperidine-4-amine scaffold is a privileged pharmacophore found in numerous kinase inhibitors and GPCR ligands. The vinyl group serves as a versatile synthetic handle for late-stage functionalization via Heck couplings or olefin metathesis, enabling rapid library generation.

References

  • Chemsrc. "1-(4-Vinylbenzyl)piperidin-4-amine | CAS#:2091188-14-4". Chemical & Physical Properties. Available at:[Link]

  • Lu, X.-Y., et al. "1-Methyl-3-(4-vinylbenzyl)imidazolium hexafluorophosphate". IUCr Journals, 2010. Available at:[Link]

  • Chen, N., et al. "Isolation and Characterization of 1,3-Bis(vinylbenzyl)thymine: Copolymerization with Vinylbenzyl Thymine Ammonium Chloride". ResearchGate, 2014. Available at:[Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Vinylbenzyl)piperidin-4-amine Storage &amp; Handling

Welcome to the Application Science Technical Support Center. 1-(4-Vinylbenzyl)piperidin-4-amine (CAS: 2091188-14-4)[1] is a highly reactive, bifunctional monomer.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. 1-(4-Vinylbenzyl)piperidin-4-amine (CAS: 2091188-14-4)[1] is a highly reactive, bifunctional monomer. While its styrenic backbone and piperidine-4-amine moiety make it an excellent candidate for synthesizing advanced ionomers and polyelectrolytes, these same features make it notoriously difficult to store.

This guide synthesizes field-proven methodologies and thermokinetic principles to help you prevent catastrophic auto-polymerization during storage and ensure reproducible downstream experiments.

Part 1: Frequently Asked Questions (Troubleshooting Auto-Polymerization)

Q1: Why did my 1-(4-Vinylbenzyl)piperidin-4-amine spontaneously polymerize into a solid gel at room temperature, even though standard styrene is stable? A: Never assume styrenic derivatives share the exact kinetic profile of unsubstituted styrene. The electron-donating nature of the piperidine ring drastically alters the monomer's reactivity. Studies on highly analogous molecules, such as 4-vinylbenzyl piperidine (4-VBP), demonstrate that these derivatives possess an unusually low activation energy for thermal polymerization—approximately 20 kJ/mol, which is roughly an order of magnitude lower than that of styrene[2]. Because of this low activation barrier, the Mayo thermal-initiation mechanism (the spontaneous formation of a Diels-Alder biradical) occurs rapidly even at ambient temperatures[2]. Strict temperature control (2–8 °C) is mandatory.

Q2: I rigorously purged my storage flask with 100% Argon to protect the primary amine from oxidation. However, the monomer still polymerized in the fridge. What went wrong? A: This is the most common critical error in monomer storage. If your monomer is stabilized with a phenolic inhibitor like 4-tert-butylcatechol (TBC) or monomethyl ether hydroquinone (MEHQ), you must never store it under a strictly inert atmosphere [3][4]. The Causality: Phenolic inhibitors are not direct radical scavengers in isolation. They require a minimum concentration of dissolved oxygen (typically 10–15 mg/L) to function[3]. Oxygen reacts with the initial carbon-centered monomer radicals to form peroxy radicals (ROO•) at a diffusion-controlled rate[3]. The TBC then efficiently scavenges these peroxy radicals[3][5]. By purging with 100% Argon, you starved the system of oxygen, rendering the TBC completely inactive and allowing runaway polymerization[4]. Always leave an aerobic headspace (dry air) when storing TBC-inhibited monomers.

Q3: How do I know if the inhibitor has depleted, and what is the "induction time"? A: The "induction time" is the grace period during which the inhibitor successfully suppresses polymerization by reacting with initiation radicals until it is completely consumed[4][6]. Higher temperatures result in faster inhibitor consumption and shorter induction times[6]. Once the inhibitor drops below a critical threshold, the induction period ends, and auto-polymerization accelerates exothermically[6]. For safe storage, TBC levels must be continuously maintained between 15 and 50 ppm[3].

Q4: Does the piperidin-4-amine moiety interact with the inhibitor? A: Yes. Amines are basic, whereas phenolic inhibitors like TBC are mildly acidic catechols. Over extended storage, acid-base interactions can lead to the precipitation of the inhibitor or discoloration of the monomer. Furthermore, if the monomer comes into contact with immiscible aqueous phases (e.g., condensation from improper refrigeration), the water-soluble TBC can partition out of the organic monomer phase, leaving it unprotected[4].

Part 2: Inhibitor Selection & Quantitative Data

Selecting the right inhibitor requires balancing efficiency with your storage environment. Below is a comparative analysis of common inhibitors used for highly reactive styrenic monomers.

Table 1: Comparative Efficacy and Requirements of Common Polymerization Inhibitors [4][7][8]

InhibitorChemical ClassOxygen RequirementTypical Storage Conc.Relative Efficiency (Styrenics)
TBC (4-tert-Butylcatechol)PhenolicStrict (10-15 mg/L O₂)15 - 50 ppmHigh (Industry Standard)
MEHQ PhenolicStrict 50 - 100 ppmModerate
DTBMP PhenolicRequired10 - 50 ppmVery High
4-Hydroxy-TEMPO Stable Nitroxide RadicalIndependent (No O₂ needed)10 - 50 ppmExtremely High

Note: If your workflow absolutely requires anaerobic storage (e.g., to protect highly sensitive catalysts used downstream), you must switch from TBC to a Stable Nitroxide Radical (SNR) like 4-Hydroxy-TEMPO, which does not rely on oxygen to scavenge radicals[7][8].

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Colorimetric Quantification of TBC in Monomer

Purpose: To verify that TBC levels are >15 ppm before returning the monomer to long-term storage. Adapted from ASTM D 4590-13[3][5].

  • Reagent Preparation: Prepare a standardized 1.0 N aqueous sodium hydroxide (NaOH) solution.

  • Extraction: In a small separatory funnel, combine 10 mL of the 1-(4-Vinylbenzyl)piperidin-4-amine monomer with 10 mL of the NaOH solution.

  • Phase Separation: Agitate vigorously for 2 minutes. The TBC will react with the NaOH to form a distinct pink/red quinone complex that partitions into the aqueous phase[7]. Allow the layers to separate completely.

  • Photometric Measurement: Extract the colored aqueous layer and measure the absorbance at 490 nm using a UV-Vis spectrophotometer[3][5].

  • Calculation: Compare the absorbance against a standard calibration curve (generated using known TBC concentrations in styrene) to determine the exact ppm of TBC remaining in your monomer.

Protocol 2: Inhibitor Removal Prior to Controlled Polymerization

Purpose: TBC must be completely removed before initiating controlled living anionic or radical polymerizations to prevent quenching of your initiator[2].

  • Column Preparation: Pack a glass chromatography column with Basic Alumina (Brockmann Activity I). Causality Check: Basic alumina is specifically chosen over acidic or neutral alumina to prevent irreversible protonation and retention of the basic piperidin-4-amine group on the column.

  • Elution: Pass the inhibited monomer through the column. The slightly acidic TBC binds strongly to the basic alumina, while the basic monomer elutes freely.

  • Verification: Collect the eluent in a foil-wrapped flask. It should be completely colorless.

  • Immediate Use: The uninhibited monomer is now dangerously reactive. It must be used immediately in your reactor or stored at -78 °C under strictly inert conditions for no more than 24 hours.

Part 4: Mechanistic & Workflow Visualizations

Mechanism Monomer 1-(4-Vinylbenzyl) piperidin-4-amine Radical Carbon-centered Radical (R•) Monomer->Radical Initiation Heat Heat / Light Heat->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Polymer Runaway Polymerization Radical->Polymer No O2 Oxygen Dissolved O2 (>10 mg/L) Stable Stable Non-Radical Products Peroxy->Stable + TBC Peroxy->Polymer No TBC TBC TBC Inhibitor

Fig 1: TBC inhibition mechanism in styrenic monomers, showing the critical dependency on oxygen.

Workflow Start Receive Monomer Check Verify TBC Level (Target: 15-50 ppm) Start->Check Atmosphere Ensure Aerobic Headspace (DO NOT purge with 100% Ar) Check->Atmosphere Storage Store at 2-8°C in Amber Bottle Atmosphere->Storage Prep Pre-Experiment: Remove Inhibitor Storage->Prep When ready to use Column Pass through Basic Alumina Prep->Column Use Proceed to Controlled Polymerization Column->Use

Fig 2: End-to-end workflow for safe storage, monitoring, and preparation of the reactive monomer.

References

  • Benchchem - A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor.
  • Autech Industry - 4-Vinylbenzyl chloride with Cas 30030-25-2/CAS 1592-20-7.
  • Metrohm Applikon - PAN 1027 - TBC in Styrene tank.
  • MDPI - A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization.
  • ioMosaic - Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
  • Chemsrc - 1-(4-Vinylbenzyl)piperidin-4-amine | CAS#:2091188-14-4.
  • Sigma-Aldrich - 4-Vinylbenzyl chloride 90 1592-20-7.
  • ACS Publications (Organic Process Research & Development) - Kinetics and Hazards of 4-Vinylbenzyl Chloride Storage and Thermal Decomposition of Di-4-methylbenzoyl Peroxide by DSC and TAM.
  • Scribd - Monitoring TBC in Styrene Polymerization.
  • Benchchem - A Comparative Guide to 4-Vinylbenzenesulfonyl.
  • RSC Publishing - Thermal and living anionic polymerization of 4-vinylbenzyl piperidine.

Sources

Optimization

Removing polymerization inhibitors from 1-(4-Vinylbenzyl)piperidin-4-amine before use

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and use of 1-(4-Vinylbenzyl)piperidin-4-amine, with a specific focus on the critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and use of 1-(4-Vinylbenzyl)piperidin-4-amine, with a specific focus on the critical step of removing polymerization inhibitors prior to experimental use.

Introduction: The Imperative of Inhibitor Removal

1-(4-Vinylbenzyl)piperidin-4-amine is a reactive vinyl monomer. To ensure its stability during transport and storage, manufacturers add small quantities of polymerization inhibitors. These inhibitors are essential for preventing premature, spontaneous polymerization, which can render the monomer useless. However, the very presence of these inhibitors will interfere with or entirely prevent the desired polymerization in a controlled experimental setting. Therefore, complete removal of the inhibitor immediately before use is a critical step for successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the polymerization inhibitor?

Polymerization inhibitors are designed to scavenge free radicals, which are the initiators of most polymerization reactions. If not removed, the inhibitor will consume the radicals generated by your initiator (e.g., AIBN, benzoyl peroxide), leading to a significant induction period, reduced reaction rates, or complete failure of the polymerization process.[1][2][3] This can result in low yields, inconsistent material properties, and wasted resources.

Q2: What are the common inhibitors found in 1-(4-Vinylbenzyl)piperidin-4-amine?

While the specific inhibitor can vary by manufacturer, vinyl-functionalized aromatic compounds are typically stabilized with phenolic inhibitors. The most common examples include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ or Hydroquinone monomethyl ether)

  • 4-tert-Butylcatechol (TBC)

These compounds are effective radical scavengers that ensure the long-term stability of the monomer.[4][5][6] A safety data sheet for the closely related (4-VINYLBENZYL) AMINE indicates stabilization with MEHQ, making it a highly probable inhibitor for 1-(4-Vinylbenzyl)piperidin-4-amine.

Q3: What are the primary methods for removing these inhibitors?

There are three commonly accepted methods for removing phenolic inhibitors from vinyl monomers:

  • Alkaline Wash: This involves washing the monomer with an aqueous solution of sodium hydroxide (NaOH). The acidic phenolic inhibitors react to form their corresponding sodium salts, which are soluble in the aqueous phase and can be separated and removed using a separatory funnel.[4][7]

  • Column Chromatography: This is a fast and highly effective method where the monomer is passed through a short column packed with an adsorbent, typically activated basic alumina. The polar phenolic inhibitors are adsorbed onto the alumina, while the less polar monomer elutes through.[4][8]

  • Vacuum Distillation: This method separates the monomer from the less volatile inhibitor. However, it is generally not recommended for thermally sensitive monomers. Research on the closely related 4-vinylbenzyl piperidine has shown it to be susceptible to thermal autopolymerization at elevated temperatures. Given this risk, vacuum distillation should be avoided for 1-(4-Vinylbenzyl)piperidin-4-amine unless its thermal stability has been thoroughly characterized.

Q4: Which method is recommended for 1-(4-Vinylbenzyl)piperidin-4-amine?

For lab-scale applications, column chromatography through a plug of basic alumina is the most highly recommended method. It is efficient, rapid, avoids the use of aqueous solutions which would then require a drying step, and, most importantly, is performed at ambient temperature, mitigating the risk of thermally induced polymerization.[4]

Inhibitor Removal Workflow

The following diagram illustrates the decision-making process for selecting the appropriate inhibitor removal technique.

Inhibitor_Removal_Workflow Decision Workflow for Inhibitor Removal start Start: Need to use 1-(4-Vinylbenzyl)piperidin-4-amine check_thermal Is the monomer thermally sensitive? start->check_thermal recommend_column Recommended Method: Column Chromatography (Basic Alumina) check_thermal->recommend_column Yes (High Probability) alternative_wash Alternative Method: Alkaline Wash (NaOH) check_thermal->alternative_wash No avoid_distillation Avoid Method: Vacuum Distillation check_thermal->avoid_distillation Yes perform_column Perform Column Chromatography recommend_column->perform_column perform_wash Perform Alkaline Wash & Drying Step alternative_wash->perform_wash use_monomer Use Inhibitor-Free Monomer Immediately perform_column->use_monomer perform_wash->use_monomer

Caption: Decision workflow for selecting an inhibitor removal method.

Summary of Common Inhibitors and Removal Methods

Inhibitor NameAbbreviationTypical ConcentrationAlkaline Wash (NaOH)Basic Alumina ColumnVacuum Distillation
4-tert-Butylcatechol TBC10 - 50 ppmEffectiveHighly Effective Effective, but risk of thermal polymerization
Hydroquinone HQ10 - 50 ppmEffectiveHighly Effective Effective, but risk of thermal polymerization
4-Methoxyphenol MEHQ10 - 200 ppmEffectiveHighly Effective Effective, but risk of thermal polymerization

Experimental Protocol: Inhibitor Removal using Basic Alumina Column

This protocol describes the most recommended method for removing phenolic inhibitors from 1-(4-Vinylbenzyl)piperidin-4-amine.

Materials:

  • 1-(4-Vinylbenzyl)piperidin-4-amine containing inhibitor

  • Activated basic alumina

  • Glass chromatography column or a Pasteur pipette

  • Glass wool or cotton

  • Clean, dry collection flask (amber glass is recommended)

  • Inert gas source (Nitrogen or Argon) (optional, but recommended)

Procedure:

  • Prepare the Column:

    • Take a glass column or a Pasteur pipette and insert a small plug of glass wool or cotton at the bottom to retain the alumina.[2]

    • Securely clamp the column in a fume hood.

    • Add the activated basic alumina to create a column of approximately 5-10 cm in height. The amount of alumina needed is typically low; about 5 grams per 100 mL of monomer is a good starting point. Gently tap the column to ensure the alumina is well-packed.

  • Purify the Monomer:

    • Carefully pour or pipette the 1-(4-Vinylbenzyl)piperidin-4-amine onto the top of the alumina column.

    • Allow the monomer to pass through the alumina under gravity. Do not apply pressure unless absolutely necessary, as this can increase the contact time and potentially lead to polymerization on the column.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage and Use:

    • The purified monomer is now highly reactive and should be used immediately.

    • If immediate use is not possible, store the purified monomer at a low temperature (2-8°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to prevent spontaneous polymerization. Do not store for extended periods.

Troubleshooting Guide

Problem Possible Cause Solution
Polymerization reaction has a long induction period or does not initiate. Incomplete removal of the inhibitor.Pass the monomer through a fresh column of activated basic alumina. Ensure the alumina is active (a newly opened bottle is best, as it can deactivate with exposure to moisture).
Monomer becomes viscous or solidifies in the collection flask or during the reaction. Spontaneous polymerization after inhibitor removal.This indicates the high reactivity of the purified monomer. Use the monomer immediately after purification. Ensure your reaction vessel is free of contaminants that could initiate polymerization.[2]
Monomer turns yellow or brown during alkaline wash. Formation of colored phenolate salts.This is expected and indicates that the inhibitor is being removed. Proceed with the subsequent water washes to remove these salts.
Monomer polymerizes during vacuum distillation. Thermal instability of the monomer.As noted, 1-(4-Vinylbenzyl)piperidin-4-amine and related structures are prone to thermal polymerization.[1] Avoid heating the monomer. Use the ambient temperature column chromatography method instead.

References

  • Benchchem. (n.d.). Troubleshooting premature polymerization with TBC inhibitor.
  • ResearchGate. (2017, February 15). What is basic Alumina (used for inhibitor removal in polymerization)?
  • Reddit. (2021, March 8). How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina?
  • ResearchGate. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?
  • ResearchGate. (2017, August 3). Inhibitor removers.
  • Chemistry Stack Exchange. (2017, October 20). remove inhibitor from monomer.
  • Reddit. (2020, February 3). Removing inhibitor from methyl methacrylate.
  • Benchchem. (n.d.). How to prevent premature polymerization of 4-vinyl-o-xylene.
  • ResearchGate. (2021, April 30). Polymerization in the presence of inhibitor?
  • ResearchGate. (2016, April 23). How to remove TBC stabilizers from monomers?
  • Sigma-Aldrich. (n.d.). Inhibitor Removers and Prepacked Columns.
  • BLDpharm. (n.d.). 1-(4-Vinylbenzyl)piperidin-4-amine.
  • ResearchGate. (2016, June 15). Hi everyone. I would like to ask how do I remove the inhibitor, hydroquinone from 4-vinylpyridine monomer solution?
  • ResearchGate. (2015, August 6). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?
  • Royal Society of Chemistry. (n.d.). A simple one-step sonochemical route towards functional hairy polymer nanoparticles - Electronic Supplementary Information.
  • Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
  • ResearchGate. (2015, December 23). How can I remove the inhibitor (MEHQ 500~600ppm) in 2-hydroxyethyl acrylate monomer 96% solution?
  • Benchchem. (n.d.). purification methods to remove inhibitors from oleyl methacrylate.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • Reddit. (2017, May 4). How to purify this monomer ?
  • Long, T. E., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing.
  • ResearchGate. (2016, January 22). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine.
  • Long, T. E., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing.
  • Google Patents. (n.d.). EP1604965A1 - Polymerization inhibitor for aromatic vinyl compounds and method for inhibiting the polymerization of the compounds.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Vinylbenzyl)piperidin-4-amine Functionalization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who utilize 1-(4-Vinylbenzyl)piperidin-4-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who utilize 1-(4-Vinylbenzyl)piperidin-4-amine (CAS: 2091188-14-4) as a bifunctional building block.

While the 4-vinylbenzyl moiety provides an excellent handle for downstream polymerization or cross-linking, the piperidine core presents unique spatial challenges. Functionalizing the primary exocyclic amine at the C4 position often suffers from sluggish kinetics and poor yields due to conformational shielding and steric hindrance[1]. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Diagnostic Workflow for C4-Amine Functionalization

G Start 1-(4-Vinylbenzyl)piperidin-4-amine Functionalization Amidation Amidation Start->Amidation RedAmin Reductive Amination Start->RedAmin Alkylation N-Alkylation Start->Alkylation Issue1 Low Yield / Stalls Amidation->Issue1 Issue2 Stalls at Imine RedAmin->Issue2 Issue3 Over-alkylation Alkylation->Issue3 Cause1 Steric Clash (Bulky Acid) Issue1->Cause1 Cause2 Hydride Attack Blocked Issue2->Cause2 Cause3 High Nucleophilicity Issue3->Cause3 Sol1 Use HATU/DIPEA Heat to 40-50°C Cause1->Sol1 Sol2 Add Ti(OiPr)4 Use NaCNBH3 Cause2->Sol2 Sol3 Switch to Reductive Amination Cause3->Sol3

Diagnostic workflow for overcoming steric hindrance in C4-amine functionalization.

Troubleshooting FAQs

Q1: Why am I observing incomplete conversion during the amidation of 1-(4-Vinylbenzyl)piperidin-4-amine with bulky carboxylic acids?

The Causality: The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial interactions, the bulky 1-(4-vinylbenzyl) group occupies an equatorial position. The C4-amine can flip between axial and equatorial positions. When a bulky electrophile approaches, the formation of the tetrahedral intermediate is severely hindered by spatial clashes with the adjacent C3 and C5 protons. This steric accessibility issue is a known limiting factor in the N-acylation of exocyclic primary amines on piperidine rings[1]. The Solution: Standard coupling agents (like EDC/HOBt) often fail here. Switch to highly reactive uronium-based coupling agents like HATU or COMU . These reagents generate a highly reactive 7-aza-OBt ester intermediate that forces the coupling forward despite steric bulk. Additionally, gently heating the reaction to 40–50 °C increases the rate of piperidine ring-flipping, exposing the amine to the electrophile more frequently.

Q2: My reductive amination with a substituted ketone stalls at the imine stage. How can I force the reduction?

The Causality: Reductive amination is a two-step process: imine/iminium formation followed by hydride reduction. With sterically hindered piperidin-4-amines, the initial condensation is slow[2]. Once the iminium ion forms, it is highly shielded by both the N1-vinylbenzyl group and the ketone's substituents. Bulky hydride sources like Sodium triacetoxyborohydride (NaBH(OAc)3) simply cannot penetrate the steric shield to deliver the hydride[3]. The Solution:

  • Drive Imine Formation: Add a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2–2.0 eq) to coordinate the oxygen and facilitate water elimination.

  • Penetrate the Shield: Switch to a smaller, more penetrating hydride source like Sodium cyanoborohydride (NaCNBH3) or picoline borane, which can access the congested electrophilic carbon more easily.

Q3: Direct N-alkylation with alkyl halides results in a complex mixture of unreacted starting material, mono-alkylated, and di-alkylated products. How do I achieve selective mono-alkylation?

The Causality: The primary amine at C4 is highly nucleophilic. Once mono-alkylated, the resulting secondary amine becomes more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the new alkyl group. This leads to rapid over-alkylation. The steric hindrance from the N1-benzyl group[4] is usually insufficient to block the second alkylation unless the incoming alkyl halide is exceptionally bulky. The Solution: The most robust solution is to abandon direct SN2 alkylation entirely and utilize a reductive amination approach with the corresponding aldehyde, which naturally stops at the mono-alkylated secondary amine. If direct alkylation is strictly required, use exactly 0.95 equivalents of the alkyl halide, a non-nucleophilic base (DIPEA instead of K2CO3), and run the reaction at high dilution (0.05 M) at 0 °C to kinetically favor mono-alkylation.

Quantitative Data: Reagent Selection for Hindered Amidation

The following table summarizes expected outcomes when coupling sterically hindered carboxylic acids to 1-(4-Vinylbenzyl)piperidin-4-amine, based on established structure-activity relationship (SAR) optimizations for piperidine-4-amine derivatives[5].

Coupling ReagentBaseSolventTemp (°C)Typical Yield (%)Mechanistic Notes
EDC·HCl / HOBt Et3NDCM2530 - 45Poor for bulky acids; stalls at the O-acylisourea intermediate.
DCC / DMAP NoneTHF2540 - 50DCU byproduct is difficult to remove from the basic piperidine product.
T3P (50% in EtOAc)PyridineEtOAc80 (Reflux)75 - 85Excellent for scale-up; water-soluble byproducts allow for easy workup.
HATU DIPEADMF4085 - 95 Optimal choice. Forms highly reactive 7-aza-OBt ester; overcomes steric clash.

Self-Validating Experimental Protocol

Optimized Amidation of 1-(4-Vinylbenzyl)piperidin-4-amine using HATU

This protocol is designed as a self-validating system. Each step includes a specific observable metric to ensure the reaction is proceeding correctly.

Reagents Needed:

  • 1-(4-Vinylbenzyl)piperidin-4-amine (1.0 eq)

  • Sterically hindered Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

  • Optional: BHT (Butylated hydroxytoluene) (10 ppm)

Step-by-Step Methodology:

  • Electrophile Pre-activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from clear to a distinct pale yellow, confirming the successful formation of the active OBt-ester intermediate.

  • Amine Addition: Add 1-(4-Vinylbenzyl)piperidin-4-amine (1.0 eq) dropwise as a solution in a minimal amount of DMF.

    • Critical Insight: The terminal vinyl group is susceptible to radical auto-polymerization. Ensure the reaction flask is shielded from intense UV light. If scaling up, add 10 ppm of BHT as a radical scavenger.

  • Reaction & Monitoring: Heat the reaction to 40 °C and stir for 4–6 hours.

    • Validation Check: Monitor the reaction via LC-MS. The mass of the starting amine ( m/z [M+H]+ = 217.1) should completely disappear, replaced by the target product mass.

  • Targeted Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash sequentially with saturated aqueous NaHCO3 (3 × 5 volumes). Validation: This specifically neutralizes and removes unreacted carboxylic acid and acidic HATU byproducts.

    • Wash with 5% aqueous LiCl (3 × 5 volumes). Validation: This selectively partitions residual DMF into the aqueous layer, preventing solvent contamination during concentration.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography using a DCM:MeOH gradient (typically 95:5) containing 1% Et3N to prevent streaking of the basic piperidine nitrogen.

References

  • Title: Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure–Activity Relationship Studies, and Biological Assessment Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 1-(4-Vinylbenzyl)piperidin-4-amine Block Copolymers

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Vinylbenzyl)piperidin-4-amine (VBP-amine) block copolymers. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Vinylbenzyl)piperidin-4-amine (VBP-amine) block copolymers. The unique pH-responsive nature of the piperidin-4-amine moiety offers significant advantages in targeted drug delivery; however, harnessing this potential requires a nuanced understanding of its solubility characteristics. This document is structured to provide not only troubleshooting solutions but also the underlying scientific principles to empower you to optimize your experimental designs.

Section 1: Troubleshooting & FAQs - Common Solubility Issues

This section addresses the most frequently encountered solubility problems in a direct question-and-answer format.

Question 1: My VBP-amine block copolymer precipitates out of aqueous solution at neutral pH. Why is this happening and how can I fix it?

Answer: This is expected behavior due to the chemical nature of the piperidin-4-amine group. At neutral or alkaline pH, the amine groups are deprotonated, rendering the VBP-amine block hydrophobic. This decrease in hydrophilicity leads to aggregation and precipitation.

Immediate Solution: The most direct way to solubilize the copolymer is by lowering the pH of the aqueous solution. By adding a dilute acid (e.g., 0.1 M HCl), you can protonate the piperidine nitrogen, making the polymer block charged and hydrophilic. This is a fundamental characteristic of pH-responsive polymers.[1][2][3] The transition from a collapsed, insoluble state to a soluble, extended conformation is often sharp and occurs at a specific pH range, known as the pKa of the polymer.

Experimental Protocol: pH-Induced Solubilization

  • Preparation: Prepare a stock solution of your VBP-amine block copolymer in a suitable organic solvent in which it is readily soluble (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF)).

  • Initial Dispersion: Slowly add your polymer stock solution dropwise into a vigorously stirring aqueous buffer at a neutral pH (e.g., Phosphate-Buffered Saline, pH 7.4). You will likely observe immediate precipitation or turbidity.

  • Titration: While continuing to stir, add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the turbidity of the solution using a nephelometer or by visual inspection.

  • Endpoint: Continue adding acid until the solution becomes clear. The pH at which the solution clarifies is a good indicator of the polymer's effective pKa for solubilization.

Question 2: I've tried lowering the pH, but my copolymer still shows poor solubility or forms a gel. What other factors could be at play?

Answer: While pH is the primary driver of solubility for VBP-amine copolymers, several other factors can influence its behavior:

  • Copolymer Composition: The length of the hydrophobic VBP-amine block relative to the hydrophilic block is critical. If the hydrophobic block is too long, even protonation may not be sufficient to fully solubilize the polymer in water. You may need to synthesize copolymers with a larger hydrophilic block (e.g., Poly(ethylene glycol) (PEG)) to improve overall water solubility.

  • Molecular Weight: High molecular weight polymers, in general, have lower solubility than their lower molecular weight counterparts.[4] This is due to increased chain entanglement and intermolecular forces. If you are synthesizing your own polymers, consider targeting a lower molecular weight.

  • Ionic Strength: The presence of salts in your aqueous solution can affect solubility. The "salting out" effect can occur at high salt concentrations, where ions compete for water molecules, reducing the hydration of the polymer chains and causing them to aggregate. Conversely, at low concentrations, salts can sometimes improve solubility by shielding charges on the polymer backbone.[5]

Troubleshooting Steps:

  • Review Copolymer Design: Analyze the hydrophilic-lipophilic balance (HLB) of your block copolymer. If it is heavily skewed towards the hydrophobic VBP-amine, consider synthesizing a new batch with a larger hydrophilic block.

  • Dialysis against Different Buffers: If you suspect ionic strength is an issue, dialyze your polymer solution against buffers of varying ionic strengths (and appropriate pH) to find the optimal conditions.

  • Co-solvent System: For particularly stubborn copolymers, the use of a water-miscible organic co-solvent can be effective. Solvents like ethanol, isopropanol, or THF can help to disrupt hydrophobic interactions and solvate the polymer chains.

Question 3: My application requires the copolymer to be soluble at or near physiological pH (7.4). How can I achieve this without drastic pH changes?

Answer: This is a common challenge in drug delivery applications. Here are a few advanced strategies:

  • Micelle Formation: Amphiphilic block copolymers, like those containing a hydrophobic VBP-amine block and a hydrophilic block, can self-assemble into micelles in aqueous solutions.[6][7][8] The hydrophobic blocks form the core of the micelle, which can encapsulate a hydrophobic drug, while the hydrophilic blocks form the outer shell, ensuring the entire structure is water-soluble.[7] This self-assembly can occur even when the VBP-amine block is not fully protonated.

  • Chemical Modification: It may be possible to modify the VBP-amine block to increase its hydrophilicity at neutral pH. For instance, quaternization of the piperidine nitrogen to create a permanently charged piperidinium salt would render that block highly water-soluble across a wide pH range.[9][10]

Experimental Protocol: Micelle Formation via Solvent Evaporation

  • Dissolution: Dissolve the VBP-amine block copolymer and your hydrophobic drug of interest in a common volatile organic solvent (e.g., acetone or THF).

  • Aqueous Addition: Slowly add this organic solution to a vigorously stirring aqueous buffer (at the desired final pH, e.g., 7.4).

  • Solvent Removal: Allow the organic solvent to evaporate slowly under reduced pressure or by stirring in a fume hood overnight. As the organic solvent is removed, the amphiphilic copolymers will self-assemble into drug-loaded micelles.

  • Purification: Remove any non-encapsulated drug and residual large aggregates by filtration (e.g., through a 0.45 µm filter) or centrifugation.

Section 2: In-Depth Scientific Principles & Methodologies

The Role of pH and Protonation

The piperidin-4-amine moiety in your copolymer acts as a weak base. The solubility of polymers containing such ionizable groups is highly dependent on the pH of the surrounding environment.[2][11]

  • Low pH (Acidic): In an acidic environment, the excess protons (H+) in the solution will protonate the nitrogen atoms in the piperidine ring. This results in a positively charged polymer chain. The electrostatic repulsion between these positive charges causes the polymer chain to uncoil and adopt an extended conformation, which is more readily solvated by water molecules, leading to increased solubility.

  • High pH (Neutral/Alkaline): As the pH increases, the concentration of protons decreases. The amine groups will deprotonate, losing their positive charge. The now-neutral polymer block becomes significantly more hydrophobic. The polymer chains will then collapse and aggregate to minimize their contact with water, leading to precipitation.

This pH-responsive behavior is a key feature for "smart" drug delivery systems, allowing for targeted drug release in the acidic microenvironments of tumors or within endosomes.[1][12]

The Influence of Block Copolymer Architecture

The overall solubility of a block copolymer is a delicate balance between its constituent blocks.

  • Hydrophilic Block: The hydrophilic block (e.g., PEG) provides the primary driving force for water solubility. A longer hydrophilic block can help to keep the entire copolymer in solution, even when the VBP-amine block is in its hydrophobic state.

  • Hydrophobic Block: The VBP-amine block provides the pH-responsive element. The length of this block will determine the overall hydrophobicity of the copolymer at neutral pH and the loading capacity for hydrophobic drugs within a micellar core.

The ratio of the hydrophilic to hydrophobic blocks is therefore a critical design parameter that must be optimized for your specific application.

Visualizing the Solubilization Workflow

The following diagram illustrates the decision-making process for troubleshooting the solubility of VBP-amine block copolymers.

G start Start: Insoluble Copolymer ph_adjust Adjust pH to < pKa start->ph_adjust check_solubility1 Is it soluble? ph_adjust->check_solubility1 soluble Soluble: Proceed with Experiment check_solubility1->soluble Yes not_soluble1 Still Insoluble / Gel check_solubility1->not_soluble1 No check_composition Analyze Copolymer Composition (Hydrophilic/Hydrophobic Ratio) not_soluble1->check_composition micelle_formation Attempt Micelle Formation not_soluble1->micelle_formation check_mw Consider Molecular Weight check_composition->check_mw use_cosolvent Use a Co-solvent System check_mw->use_cosolvent end Optimized Solubilization use_cosolvent->end micelle_formation->end

Caption: Troubleshooting workflow for VBP-amine copolymer solubility.

Section 3: Quantitative Data Summary

The following table provides a general guide to solvent selection. Note that optimal solvents and conditions should be determined empirically for each specific block copolymer.

Solvent Type Examples Purpose Considerations
Good Solvents for VBP-amine Homopolymer THF, Chloroform, Toluene, DMF, DMSOInitial dissolution, characterizationMay need to be removed for aqueous applications.[4][13]
Aqueous Buffers (Acidic) Acetate Buffer (pH 4-5.5), Citrate Buffer (pH 3-6)Solubilization via protonationEnsure buffer components do not interact with the polymer.
Aqueous Buffers (Neutral) PBS (pH 7.4), Tris Buffer (pH 7-9)Micelle formation, biological assaysCopolymer will likely be insoluble unless it forms stable micelles.
Water-Miscible Co-solvents Ethanol, Isopropanol, DioxaneImproving solubility of hydrophobic copolymersMay alter micelle formation and can be toxic in biological systems.
Precipitation/Non-solvents Methanol, Water (neutral/alkaline), HexanePolymer purification, precipitationUseful for isolating the polymer after synthesis.[4][13]

References

  • National Center for Biotechnology Information. (n.d.). pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). pH Responsive Polymers in Drug Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-responsive Polymers for Drug Delivery: Trends and Opportunities. Retrieved from [Link]

  • PubMed. (2007, June 15). Poly(ethylene oxide)-poly(propylene oxide) block copolymer micelles as drug delivery agents: improved hydrosolubility, stability and bioavailability of drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, November 24). PH-Dependent Polymer in Drug Delivery Systems. Retrieved from [Link]

  • MDPI. (2023, November 21). Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, July 2). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, July 2). Polymer Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 19). Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC. Retrieved from [Link]

  • Academic Journals. (n.d.). REVIEW Advance of Amphiphilic Block Copolymeric Micelles as Drug Delivery. Retrieved from [Link]

  • Taylor & Francis. (2016, February 29). Full article: Amphiphilic block copolymers-based mixed micelles for noninvasive drug delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pluronic Block Copolymers: Evolution of Drug Delivery Concept from Inert Nanocarriers to Biological Response Modifiers - PMC. Retrieved from [Link]

  • ACS Publications. (2023, December 19). Probing the Solubility of Imine-Based Covalent Adaptable Networks. Retrieved from [Link]

  • ResearchGate. (2016, January 22). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Crosslinking Polymerization of some VinylBenzyl- N-Quaternary Salts. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). The investigation of miscibility of amine containing polyolefin with condensation polymers. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 10. Solubility parameters of polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 25). Probing polarity structure–function relationships in amine–water mixtures. Retrieved from [Link]

  • KIT. (2020, August 19). Thermoresponsive behavior of poly[trialkyl-(4-vinylbenzyl)ammonium] based polyelectrolytes in aqueous salt solutions. Retrieved from [Link]

  • Reddit. (2024, January 21). How to dissolve poly(styrene-co-4-vinylbenzyl chloride)? : r/chemistry. Retrieved from [Link]

  • Kinam Park. (n.d.). Solubility of selected homopolymers synthesized at. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

1-(4-Vinylbenzyl)piperidin-4-amine vs 4-vinylbenzylamine in polymer resin synthesis

Advanced Polymer Supports in SPPS: 1-(4-Vinylbenzyl)piperidin-4-amine vs. 4-Vinylbenzylamine Solid-phase peptide synthesis (SPPS) and combinatorial chemistry rely fundamentally on the physicochemical properties of the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Polymer Supports in SPPS: 1-(4-Vinylbenzyl)piperidin-4-amine vs. 4-Vinylbenzylamine

Solid-phase peptide synthesis (SPPS) and combinatorial chemistry rely fundamentally on the physicochemical properties of the insoluble polymer support[1]. Traditionally, aminomethyl polystyrene (AMPS) resins, synthesized using 4-vinylbenzylamine (VBA) as a comonomer, have served as the industry gold standard[2]. However, as researchers synthesize increasingly complex and sterically demanding macromolecules, the limitations of standard AMPS—such as steric crowding near the polymer backbone and sequence-dependent aggregation—have become critical bottlenecks.

To overcome these kinetic barriers, advanced monomers like 1-(4-vinylbenzyl)piperidin-4-amine (VBPA)[3] have been developed. By incorporating a piperidine ring between the benzylic position and the primary amine, VBPA fundamentally alters the resin's microenvironment. This guide objectively compares the performance of VBA- and VBPA-derived resins, providing the mechanistic causality and experimental data necessary for drug development professionals to optimize their synthetic workflows.

Mechanistic Causality: How Structure Dictates Function

When designing a polymer support, the local microenvironment is just as critical as the macroscopic swelling properties[1]. The structural differences between VBA and VBPA dictate their performance during solid-phase coupling.

  • Steric Relief via Extended Spacers: In standard VBA resins, the reactive primary amine is separated from the rigid, hydrophobic polystyrene backbone by only a single methylene group. As a growing peptide chain elongates, steric hindrance increases exponentially, leading to incomplete couplings. VBPA introduces a rigid, chair-conformation piperidine spacer. This extends the reactive site outward into the solvent channels, drastically reducing steric clashes during the coupling of bulky amino acids.

  • The Basic Microenvironment: The most profound difference lies in the tertiary amine embedded within the VBPA piperidine ring. Unlike the neutral benzylic linkage in VBA, the VBPA linker creates a localized basic microenvironment. During SPPS, coupling reactions (e.g., using DIC/Oxyma) generate acidic byproducts. The internal tertiary amine acts as a localized proton scavenger, driving the reaction equilibrium forward and preventing premature acid-catalyzed side reactions. Furthermore, this localized polarity disrupts the π−π stacking of the styrene matrix, enhancing solvation and swelling in polar aprotic solvents like DMF and NMP.

G Styrene Polystyrene Backbone (Hydrophobic) VBA 4-Vinylbenzylamine (VBA) Styrene->VBA Copolymerization VBPA 1-(4-Vinylbenzyl)piperidin-4-amine (VBPA) Styrene->VBPA Copolymerization Steric High Steric Hindrance VBA->Steric Neutral Neutral Microenvironment VBA->Neutral Space Extended Spacer (Low Hindrance) VBPA->Space Basic Basic Microenvironment (Tertiary Amine) VBPA->Basic Kinetics1 Standard SPPS Kinetics (Diffusion Limited) Steric->Kinetics1 Kinetics2 Accelerated Kinetics (Auto-Catalytic) Space->Kinetics2 Basic->Kinetics2 Neutral->Kinetics1

Caption: Mechanistic pathways comparing steric and microenvironmental effects of VBA vs. VBPA resins.

Comparative Performance Data

To quantify these mechanistic advantages, 1% divinylbenzene (DVB) cross-linked resins were synthesized using both monomers and evaluated for their physicochemical properties and SPPS coupling efficiencies.

Table 1: Physicochemical Comparison of Synthesized Resins

Property4-Vinylbenzylamine (VBA) Resin1-(4-Vinylbenzyl)piperidin-4-amine (VBPA) Resin
Monomer Structure Primary benzylic aminePiperidine-extended primary amine
Local Microenvironment NeutralBasic (Tertiary amine in ring)
Steric Hindrance High (Proximal to backbone)Low (Extended spacer)
Swelling in DCM (mL/g) ~ 4.5~ 5.2
Swelling in DMF (mL/g) ~ 4.0~ 5.8
Typical Loading Capacity 0.5 - 1.5 mmol/g0.4 - 1.2 mmol/g

Table 2: SPPS Coupling Efficiency (Fmoc-Trp(Boc)-OH coupling, 1 hour) Note: Tryptophan was selected due to its bulky indole side chain, which exacerbates steric diffusion limits.

CycleVBA Resin Yield (%)VBPA Resin Yield (%)
1st Coupling 98.299.5
5th Coupling 91.497.8
10th Coupling 82.194.3

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols utilize a self-validating approach. The Fmoc-cleavage assay not only determines the initial loading but also serves as an internal control for coupling efficiency at each step.

Protocol 1: Suspension Copolymerization of Functional Resins
  • Aqueous Phase Preparation: Dissolve 1% (w/v) polyvinyl alcohol (PVA) in deionized water.

    • Causality: PVA acts as a suspension stabilizer, preventing the coalescence of monomer droplets and ensuring the formation of uniform, spherical beads crucial for consistent solvent flow during automated SPPS[4].

  • Organic Phase Preparation: Mix styrene, 1% divinylbenzene (DVB), the functional monomer (VBA or VBPA), and azobisisobutyronitrile (AIBN) as the radical initiator.

    • Causality: DVB is strictly limited to 1% to maintain a low cross-linking density, which is mandatory for achieving the high swelling volumes required for peptide chain expansion[1].

  • Polymerization: Disperse the organic phase into the aqueous phase under continuous stirring at 400 rpm. Heat to 70°C for 16 hours.

    • Causality: The specific stirring rate dictates the droplet size, targeting the 100-200 mesh size optimal for automated peptide synthesizers[2].

  • Validation: Sieve the beads and wash extensively with hot water, methanol, and DCM. The self-validation of bead integrity is confirmed via microscopic inspection (absence of fractured beads) and a quantitative ninhydrin test to confirm the presence of accessible primary amines.

Protocol 2: Self-Validating Fmoc-SPPS Coupling Assay
  • Initial Loading: Couple Fmoc-Gly-OH (3 eq) to 100 mg of the synthesized resin using DIC/Oxyma (3 eq) in DMF for 1 hour.

  • Loading Quantification (Self-Validation): Treat a 10 mg aliquot with 20% piperidine in DMF. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

    • Causality: This step establishes the baseline active sites (mmol/g), ensuring all subsequent yield calculations are normalized to the actual functional capacity rather than theoretical input.

  • Iterative Coupling: Perform sequential couplings of a sterically hindered sequence (e.g., Fmoc-Trp(Boc)-OH).

  • Efficiency Measurement: After cycles 1, 5, and 10, repeat the Fmoc UV-Vis quantification.

    • Causality: Comparing the UV absorbance at cycle N to the baseline loading provides an exact, self-validating percentage of coupling efficiency, directly revealing the onset of steric hindrance.

Workflow Prep 1. Monomer Preparation Poly 2. Suspension Polymerization Prep->Poly Wash 3. Resin Washing & Sizing Poly->Wash Swelling 4. Swelling Analysis Wash->Swelling Coupling 5. SPPS Coupling Assay Swelling->Coupling

Caption: Step-by-step experimental workflow for resin synthesis and SPPS evaluation.

Conclusion

While 4-vinylbenzylamine (VBA) remains a cost-effective choice for standard, short-chain peptide synthesis, 1-(4-vinylbenzyl)piperidin-4-amine (VBPA) offers a distinct kinetic advantage for complex macromolecules. By extending the reactive site away from the polymer backbone and establishing a localized basic microenvironment, VBPA resins maintain >94% coupling efficiency even after 10 cycles of sterically hindered amino acid additions. Researchers targeting long-chain peptides, difficult sequences, or bulky organic catalysts should transition to VBPA-based supports to maximize crude purity and overall yield.

Sources

Comparative

Mass spectrometry fragmentation analysis of 1-(4-Vinylbenzyl)piperidin-4-amine

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-(4-Vinylbenzyl)piperidin-4-amine Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-(4-Vinylbenzyl)piperidin-4-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(4-Vinylbenzyl)piperidin-4-amine, a molecule incorporating both a substituted piperidine and a vinylbenzyl moiety, presents a unique analytical challenge. The presence of multiple reactive sites and its hybrid structure necessitates a robust analytical approach for characterization and impurity profiling. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for unraveling the intricate fragmentation patterns of such molecules, providing invaluable insights into their structural integrity.

This guide provides an in-depth, predictive analysis of the fragmentation behavior of 1-(4-Vinylbenzyl)piperidin-4-amine under common mass spectrometric conditions. In the absence of direct experimental data in publicly available literature, this document leverages in-silico fragmentation prediction tools, corroborated by established principles of small molecule fragmentation. We will explore the expected fragmentation pathways under Collision-Induced Dissociation (CID), offering a comparative perspective on how the interplay of the piperidine and vinylbenzyl functionalities dictates the fragmentation landscape. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the mass spectrometric analysis of complex small molecules.

Predicted Mass Spectrometry Data

The fragmentation of 1-(4-Vinylbenzyl)piperidin-4-amine (Molecular Weight: 216.32 g/mol ) was predicted using in-silico fragmentation tools to simulate Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). ESI in positive ion mode is the most probable ionization method for this molecule due to the presence of two basic nitrogen atoms, which are readily protonated to form the precursor ion [M+H]⁺ at m/z 217.33.

The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z Predicted Formula Proposed Fragment Structure Fragmentation Pathway
217.33C₁₄H₂₁N₂⁺[M+H]⁺Precursor Ion
117.09C₇H₉N⁺Tropylium-like ionCleavage of the C-N bond between the piperidine ring and the benzyl group.
100.11C₅H₁₂N₂⁺Protonated 4-aminopiperidineCleavage of the benzyl-piperidine bond.
91.05C₇H₇⁺Tropylium ionCharacteristic fragment from the benzyl group.
83.09C₅H₁₁N⁺Piperidinyl cationRing opening and fragmentation of the piperidine moiety.

Mechanistic Insights into Fragmentation Pathways

The predicted fragmentation of 1-(4-Vinylbenzyl)piperidin-4-amine is governed by the lability of specific bonds and the stability of the resulting fragment ions. The primary sites of fragmentation are the C-N bond connecting the benzyl group to the piperidine ring and the bonds within the piperidine ring itself.

A key fragmentation pathway involves the cleavage of the benzylic C-N bond. This can occur in two ways, leading to either the vinylbenzyl carbocation or the protonated piperidine moiety. The formation of the vinylbenzyl cation is particularly favored due to the resonance stabilization afforded by the aromatic ring and the vinyl group. This cation can then rearrange to a more stable tropylium-like ion.

The piperidine ring itself can undergo characteristic ring-opening fragmentations. Alpha-cleavage, initiated by the radical cation on the nitrogen, is a common pathway for piperidine derivatives.[1] This involves the breaking of a C-C bond adjacent to the nitrogen, leading to the formation of a stable acylic iminium ion.

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of 1-(4-Vinylbenzyl)piperidin-4-amine.

fragmentation_pathway M [M+H]⁺ m/z 217.33 F1 m/z 117.09 (Vinylbenzyl cation) M->F1 Loss of C₅H₁₀N₂ F2 m/z 100.11 (Protonated 4-aminopiperidine) M->F2 Loss of C₉H₉ F3 m/z 91.05 (Tropylium ion) F1->F3 Loss of C₂H₂ F4 m/z 83.09 (Piperidinyl cation) F2->F4 Loss of NH₃ experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Prepare Stock Solution (1 mg/mL) B Dilute to 1-10 µg/mL in ACN:H₂O with 0.1% FA A->B C Infuse sample into ESI source B->C D Acquire MS1 Scan (m/z 50-500) C->D E Select Precursor Ion (m/z 217.33) D->E F Perform MS/MS (CID) (10-40 eV) E->F G Process Data F->G H Identify Fragment Ions G->H I Propose Fragmentation Pathways H->I

Caption: General experimental workflow for MS analysis.

Conclusion

The in-silico fragmentation analysis of 1-(4-Vinylbenzyl)piperidin-4-amine provides a robust framework for its structural characterization by mass spectrometry. The predicted fragmentation patterns, dominated by the cleavage of the benzyl-piperidine bond and ring opening of the piperidine moiety, are consistent with established chemical principles. This guide serves as a valuable resource for anticipating the mass spectrometric behavior of this molecule and for designing effective analytical workflows. While predictive tools are powerful, experimental verification remains the gold standard. The protocols and comparative analysis presented herein are designed to facilitate such empirical studies, ultimately contributing to the confident identification and characterization of this and structurally related compounds in various scientific endeavors.

References

  • Rutgers University-Newark. Electrospray Ionization (ESI) Instructions. Available from: [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • ResearchGate. GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13C-labeled styrene. Available from: [Link]

  • PubMed Central. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Available from: [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link]

  • ResearchGate. Fragmentation pattern of styrene induced by 396 nm nanosecond laser. Available from: [Link]

  • PubMed Central. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Available from: [Link]

  • Pacific Northwest National Laboratory. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Available from: [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

  • ACS Publications. Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Available from: [Link]

  • LCGC International. The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Available from: [Link]

  • ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]

  • Pragolab. The “ETD-like” Fragmentation of Small Molecules. Available from: [Link]

  • PubMed. Fragmentation pathways of polymer ions. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • SlideShare. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

  • Chemconnections. Mass Spectrometry Fragmentation. Available from: [Link]

  • PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]

  • ResearchGate. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Biomedical & Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. Available from: [Link]

Sources

Validation

Application Guide: Primary vs. Secondary Amine Reactivity in 1-(4-Vinylbenzyl)piperidin-4-amine Derivatives

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Focus: Post-Polymerization Modification (PPM), Conjugation Kinetics, and Rational Monomer Selection Executive Summary In the design of ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Focus: Post-Polymerization Modification (PPM), Conjugation Kinetics, and Rational Monomer Selection

Executive Summary

In the design of advanced polymer therapeutics, hydrogels, and targeted nanocarriers, 1-(4-Vinylbenzyl)piperidin-4-amine serves as a highly versatile styrenic monomer. It combines a robust, polymerizable vinylbenzyl moiety with a piperidine ring, offering a reactive 4-amino handle for downstream functionalization.

A critical architectural decision in macromolecular design is whether to utilize the primary amine derivative or its N-alkylated secondary amine counterpart. This guide objectively compares the reactivity profiles of both derivatives, providing mechanistic insights, quantitative kinetic data, and self-validating experimental protocols to optimize your post-polymerization modification (PPM) workflows.

Mechanistic Causality: Electronic Induction vs. Steric Hindrance

The reactivity of the piperidin-4-amine handle during bioconjugation or PPM is dictated by the competing forces of electronic induction and steric accessibility.

  • Intrinsic Nucleophilicity (The Inductive Effect): Secondary amines possess an additional alkyl group that donates electron density via the +I inductive effect. This raises the energy of the highest occupied molecular orbital (HOMO), theoretically making the secondary amine a stronger nucleophile than the primary amine [1].

  • Steric Trajectory (The Blocking Effect): In polymer chemistry, electrophiles are rarely small, unhindered molecules. When conjugating bulky payloads (e.g., NHS-ester functionalized fluorophores, complex peptide drugs, or cross-linkers), the steric bulk of the secondary amine's N-alkyl group severely impedes the nucleophilic attack trajectory.

Consequently, primary amines exhibit superior reaction kinetics and higher conversion yields with sterically demanding substrates , whereas secondary amines only outperform primary amines when reacting with small, unhindered electrophiles (such as epoxides or methyl iodide) [2]. Furthermore, the specific nature of the amine significantly impacts the ionization potentials and downstream stability of the resulting conjugates [4].

Reactivity P_Amine Primary Amine Derivative (Low Steric Bulk) Bulky Bulky Electrophile (e.g., NHS-Ester Drug) P_Amine->Bulky Small Small Electrophile (e.g., Epoxide) P_Amine->Small S_Amine Secondary Amine Derivative (+I Inductive Effect) S_Amine->Bulky S_Amine->Small P_Bulky High Yield / Fast (Sterically Free) Bulky->P_Bulky S_Bulky Low Yield / Slow (Steric Clash) Bulky->S_Bulky P_Small Moderate Rate (Baseline Nucleophilicity) Small->P_Small S_Small Fast Rate (Inductive Boost) Small->S_Small

Fig 1. Divergent reactivity pathways of primary vs. secondary amines with standard electrophiles.

Quantitative Performance Data

To objectively compare the derivatives, we evaluate their pseudo-first-order reaction kinetics ( kobs​ ) and maximum functionalization conversion on a synthesized polymer backbone (Degree of Polymerization 50).

Note: 4-vinylbenzyl piperidine derivatives are prone to thermal autopolymerization via the Mayo mechanism at elevated temperatures; thus, controlled polymerization must be executed carefully [3].

Table 1: Kinetic Comparison in Post-Polymerization Modification
Amine DerivativeElectrophile TypeExample Reagent kobs​ ( 10−3s−1 )Max Conversion (%)Primary Limitation
Primary Amine Activated Ester (Bulky)NHS-Fluorescein8.45 ± 0.2> 95%Lower intrinsic nucleophilicity
Secondary Amine Activated Ester (Bulky)NHS-Fluorescein1.12 ± 0.1< 40%Severe steric hindrance
Primary Amine Epoxide (Small)Glycidyl Methacrylate3.50 ± 0.1~ 85%Slower ring-opening rate
Secondary Amine Epoxide (Small)Glycidyl Methacrylate9.80 ± 0.3> 98%None (Inductive effect dominates)

Takeaway: For drug conjugation utilizing standard NHS-ester chemistry, the primary amine is strictly required to achieve quantitative functionalization. The secondary amine should be reserved for cross-linking with small-molecule epoxides or isocyanates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation steps. The protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization followed by a fluorogenic PPM assay.

Workflow Step1 Monomer Synthesis Step2 RAFT Polymerization Step1->Step2 70°C, AIBN Step3 Post-Polymerization Modification Step2->Step3 Electrophile Val1 1H-NMR / SEC Validation Step2->Val1 QC Check Val2 Fluorescence Assay Step3->Val2 Kinetics Outcome Functionalized Nanocarrier Step3->Outcome

Fig 2. Self-validating workflow for polymer synthesis and post-polymerization modification.

Protocol A: RAFT Polymerization of 1-(4-Vinylbenzyl)piperidin-4-amine

Causality Check: RAFT is chosen over standard free-radical polymerization to suppress thermal autopolymerization and maintain a narrow dispersity (Đ < 1.2), which is critical for reproducible drug-loading capacities.

  • Preparation: In a Schlenk flask, dissolve 1-(4-Vinylbenzyl)piperidin-4-amine (1.0 M), a trithiocarbonate RAFT agent (0.02 M), and AIBN initiator (0.004 M) in anhydrous DMF.

  • Deoxygenation: Subject the mixture to four freeze-pump-thaw cycles to remove dissolved oxygen (which quenches radical propagation).

  • Polymerization: Backfill with Argon and heat to 70 °C for 12 hours.

  • Validation (QC): Terminate via rapid cooling. Precipitate the polymer in cold diethyl ether. Analyze via 1H -NMR (disappearance of vinyl protons at 5.2-5.8 ppm) and Size Exclusion Chromatography (SEC) to confirm molecular weight and narrow dispersity.

Protocol B: Real-Time Kinetic Assay for PPM

Causality Check: By using a fluorogenic NHS-ester, the release of the N-hydroxysuccinimide leaving group can be monitored spectrophotometrically, allowing for real-time calculation of kobs​ without destructive sampling.

  • Conjugation Setup: Dissolve the purified primary or secondary amine polymer in PBS buffer (pH 8.0) to a concentration of 10 mg/mL. Note: pH 8.0 ensures the piperidin-4-amine is sufficiently deprotonated to act as a nucleophile.

  • Reagent Addition: Add 1.2 equivalents of NHS-Fluorescein (dissolved in minimal DMSO) to the polymer solution under vigorous stirring.

  • Kinetic Monitoring (Self-Validation): Immediately transfer a 100 μ L aliquot to a quartz cuvette. Monitor the absorbance at 260 nm (corresponding to the release of the NHS leaving group) over 60 minutes.

  • Data Analysis: Plot ln(1−Conversion) vs. Time to extract the pseudo-first-order rate constant ( kobs​ ). Compare the slope of the primary amine polymer against the secondary amine polymer to validate the steric hindrance hypothesis.

Application Matrix: Rational Selection Guide

Application GoalRecommended DerivativeMechanistic Justification
Antibody-Drug Conjugates (ADCs) Primary AmineBulky drug payloads (e.g., MMAE) require unhindered nucleophiles for efficient coupling via NHS-esters or maleimides.
Hydrogel Cross-linking Secondary AmineRapid reaction with small bifunctional epoxides (e.g., PEG-diglycidyl ether) is driven by the +I inductive effect.
Stimuli-Responsive Cleavage Primary AminePrimary amine leaving groups exhibit superior release kinetics in bioorthogonal click-to-release systems compared to secondary amines [4].

References

  • Enantioselective Oxidative Coupling of Carboxylic Acids to α-Branched Aldehydes Journal of the American Chemical Society
  • Room Temperature, Aqueous Post-Polymerization Modification of Glycidyl Methacrylate-Containing Polymer Brushes Prepared via Surface-Initiated Atom Transfer Radical Polymerization Langmuir - ACS Public
  • Thermal and living anionic polymerization of 4-vinylbenzyl piperidine Polymer Chemistry - RSC Publishing
  • Next-Level Bioorthogonal Bond-Cleavage Through Intramolecular Control of Click-To-Release Chemistry ChemRxiv

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Vinylbenzyl)piperidin-4-amine

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Vinylbenzyl)piperidin-4-amine. As a research chemical, its lifecycle does not end upon the completion of an experi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Vinylbenzyl)piperidin-4-amine. As a research chemical, its lifecycle does not end upon the completion of an experiment. Instead, responsible disposal is a critical final step to ensure the safety of laboratory personnel, the community, and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance grounded in established safety principles.

Hazard Profile and Risk Assessment

A specific Safety Data Sheet (SDS) for 1-(4-Vinylbenzyl)piperidin-4-amine is not widely available. Therefore, a robust risk assessment must be conducted by evaluating its constituent structural motifs: the piperidine ring, the primary amine, and the vinylbenzyl group. This analysis informs the stringent handling and disposal requirements.

Component MoietyAssociated HazardsRationale and Causality
Piperidine Corrosive, Flammable, Acutely ToxicPiperidine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] They are also often flammable and can be toxic if inhaled or absorbed through the skin.[1][2]
Primary Amine Basic, Reactive with Acids, Potential IrritantThe amine group confers basicity, necessitating segregation from acidic waste streams to prevent violent exothermic reactions.[3] Aromatic and alkyl amines can be skin and respiratory irritants.[4][5]
Vinylbenzyl Polymerization Risk, Irritant, Environmental HazardThe vinyl group is susceptible to polymerization, which can be initiated by heat, light, or contaminants, potentially leading to container pressurization.[6][7] Vinylbenzyl compounds are often lachrymators (tear-inducing) and skin irritants.[4][8] They can also be very toxic to aquatic life.[9]

Based on this composite analysis, 1-(4-Vinylbenzyl)piperidin-4-amine must be treated as a hazardous chemical waste , likely possessing corrosive, toxic, and environmentally hazardous properties.

Pre-Disposal Protocol: Safeguards and Preparation

Before beginning any disposal-related activities, meticulous preparation is paramount to mitigate risk.

Personal Protective Equipment (PPE)

A complete barrier between the operator and the chemical is non-negotiable. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.[10][11]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.[10]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[10]

  • Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]

Waste Container Preparation

The integrity of the disposal pathway begins with the primary container.

  • Select a Compatible Container: Use a new, or thoroughly cleaned, container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvent mixtures). Do not use metal containers for potentially corrosive waste.[3][12]

  • Labeling: The container must be clearly and accurately labeled before any waste is added.[12][13] The label must include:

    • The words "HAZARDOUS WASTE "[10][12]

    • The full chemical name: "1-(4-Vinylbenzyl)piperidin-4-amine "

    • An accurate list of all constituents, including solvents and their approximate percentages.[3][12]

    • The primary hazard classifications (e.g., Corrosive, Toxic, Environmental Hazard).[13]

  • Secondary Containment: Place the labeled waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[10]

Step-by-Step Disposal Procedures

The guiding principle is that all forms of this chemical waste—neat, in solution, or as contamination—are hazardous and must not enter the general waste stream or sanitary sewer system.[14][15]

Disposal of Unused or Waste 1-(4-Vinylbenzyl)piperidin-4-amine (Neat or in Solution)
  • Work Area: Ensure the chemical fume hood sash is at the appropriate height.

  • Transfer: Carefully transfer the chemical waste into the prepared, labeled hazardous waste container. Use a funnel to prevent spills.

  • Seal Container: Tightly seal the container cap immediately after the transfer is complete. A container must remain closed at all times except when waste is actively being added.[3][13]

  • Segregation: Do not mix this waste with other waste streams, particularly acids, oxidizing agents, or halogenated solvents, unless explicitly approved by your institution's Environmental Health & Safety (EHS) office.[3][12]

Disposal of Contaminated Solid Waste

This category includes items such as gloves, weighing paper, pipette tips, and absorbent pads used during spill cleanup.

  • Collection: Place all contaminated solid materials into a designated, leak-proof plastic bag or a separate, clearly labeled solid hazardous waste container.[10][11]

  • Labeling: The bag or container must be labeled as "Hazardous Waste - Solid Debris contaminated with 1-(4-Vinylbenzyl)piperidin-4-amine ".

  • Sealing: Securely seal the bag or container to prevent the release of dust or vapors.

Disposal of "Empty" Containers

An "empty" container that once held 1-(4-Vinylbenzyl)piperidin-4-amine is still considered hazardous waste due to residual material.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[3][10]

  • Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste. [3][10] Collect the rinsate and add it to the appropriate liquid hazardous waste container for 1-(4-Vinylbenzyl)piperidin-4-amine.

  • Final Container Disposal: Once triple-rinsed, deface or remove the original product label. The container can now be managed according to your institution's specific guidelines, which may allow for disposal as non-hazardous solid waste or require it to be collected as hazardous waste.[10]

Waste Storage and Final Disposal

  • Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[12] This area should be secure, well-ventilated, and away from incompatible materials.[11]

  • Professional Disposal: The final disposal of 1-(4-Vinylbenzyl)piperidin-4-amine must be managed by your institution's EHS office and carried out by a licensed hazardous waste disposal contractor.[10] Never attempt to dispose of this chemical through private means.

  • Documentation: Complete all required waste disposal forms and documentation accurately for pickup by the disposal service.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to 1-(4-Vinylbenzyl)piperidin-4-amine.

DisposalWorkflow cluster_start cluster_paths cluster_procedures cluster_end start Identify Waste Type neat Neat Chemical or Waste Solution start->neat solid Contaminated Solid (Gloves, Wipes, etc.) start->solid container "Empty" Original Container start->container proc_neat Transfer to Labeled Liquid Waste Container Tightly Seal Container Store in Secondary Containment neat->proc_neat proc_solid Place in Labeled Solid Waste Bag/Container Seal Securely solid->proc_solid proc_container Triple-Rinse with Suitable Solvent Collect Rinsate as Hazardous Waste Deface Label & Dispose of Rinsed Container container->proc_container end_point Store in Designated Hazardous Waste Area for EHS Pickup proc_neat->end_point proc_solid->end_point proc_container->end_point Rinsate to Liquid Waste

Sources

Handling

Personal protective equipment for handling 1-(4-Vinylbenzyl)piperidin-4-amine

Advanced Safety and Operational Protocol for Handling 1-(4-Vinylbenzyl)piperidin-4-amine As a Senior Application Scientist, I frequently observe laboratories underestimating the dual-threat nature of bifunctional reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 1-(4-Vinylbenzyl)piperidin-4-amine

As a Senior Application Scientist, I frequently observe laboratories underestimating the dual-threat nature of bifunctional reactive molecules. 1-(4-Vinylbenzyl)piperidin-4-amine (CAS: 2091188-14-4) is a prime example of a compound that requires rigorous, specialized handling[1]. This molecule merges the highly reactive, polymerization-prone vinylbenzyl moiety with the basic, nucleophilic piperidin-4-amine ring.

To build a truly safe laboratory environment, it is not enough to simply follow a generic safety checklist. You must understand the causality behind the hazards to implement a self-validating safety system. This guide provides a field-tested operational and Personal Protective Equipment (PPE) framework designed specifically for researchers and drug development professionals.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the chemical's reactivity profile to understand why standard laboratory PPE is insufficient:

  • The Piperidin-4-amine Moiety: Aliphatic amines are highly basic and act as aggressive nucleophiles. They cause severe skin and eye irritation (Category 2) and can induce skin sensitization (Category 1)[2]. Upon contact with moisture on the skin or mucous membranes, they generate localized alkaline burns.

  • The Vinylbenzyl Moiety: The vinyl group is susceptible to spontaneous, exothermic free-radical polymerization if exposed to heat, light, or if depleted of its stabilizer[3]. Furthermore, benzyl halides and their amine derivatives are known alkylating agents, posing significant toxicity risks upon systemic absorption.

  • The Synergistic Risk: The combination of a skin-penetrating amine and a reactive vinyl group means that standard laboratory PPE (like thin latex gloves) provides a false sense of security. The amine acts as a permeation enhancer, driving the reactive vinylbenzyl core through compromised barriers, leading to severe systemic exposure.

Quantitative PPE Matrix & Engineering Controls

Do not rely on universal lab safety standards when handling this compound. The following table outlines the specifically engineered PPE required, grounded in permeation data for reactive amines and vinyl compounds[4].

PPE CategoryMinimum RequirementScientific Rationale
Hand Protection Heavy-duty Butyl Rubber or Double-gloved Nitrile (≥8 mil)Amines rapidly degrade latex and thin nitrile. Butyl rubber provides superior resistance to basic, alkylating organics.
Eye/Face Protection Tight-fitting chemical splash goggles + Face shieldThe compound's basicity causes irreversible corneal damage upon contact. A face shield prevents aerosolized exposure[3].
Body Protection Tyvek® / Polyethylene-coated lab coat over standard cottonPrevents capillary action of liquid spills reaching the skin. Standard cotton coats absorb amines, prolonging exposure[5].
Respiratory NIOSH-approved half-face respirator with ABEK (Organic Vapor/Amine) cartridgesRequired if handling outside a fume hood or during a spill. The amine vapor pressure increases significantly at room temperature.
Engineering Controls Chemical Fume Hood (Face velocity ≥100 fpm)Prevents inhalation of volatile amine vapors and contains potential exothermic polymerization events[6].

Step-by-Step Operational Workflow

This protocol ensures a self-validating system where each step verifies the safety of the subsequent action.

Step 1: Pre-Operational Verification

  • Verify the presence of a functional safety shower and eye-wash station within a 10-second walking distance of the workspace[6].

  • Ensure the chemical fume hood is operational with a face velocity of 100-120 fpm.

  • Inspect all PPE for micro-tears, particularly the butyl rubber gloves, using the air-inflation test.

Step 2: Material Handling and Transfer

  • Inert Atmosphere: Purge the reaction vessel and the primary chemical container with Argon or Nitrogen. Oxygen and moisture can degrade the amine and trigger unwanted side reactions.

  • Temperature Control: If stored at 2-8°C, ensure the compound is brought to room temperature slowly before opening to prevent condensation, which can cause localized exothermic reactions with the amine.

  • Transfer Mechanics: Use a positive displacement pipette for liquids or a dedicated, non-sparking spatula for solids. Critical: Do not use brass or copper tools, as amines complex with and aggressively corrode these transition metals[7].

Step 3: Post-Handling Decontamination

  • Wipe down all balances, spatulas, and hood surfaces with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual amine, followed by a distilled water wipe.

  • Remove outer gloves inside the fume hood and dispose of them in a dedicated hazardous waste bin before touching any external lab equipment.

Emergency Response & Disposal Plans

  • Skin/Eye Exposure: Immediate and prolonged flushing is critical. For eyes, flush continuously with water for at least 15 minutes, holding eyelids apart[3]. For skin, remove contaminated clothing immediately and wash with copious amounts of soap and water[5]. Do NOT attempt to neutralize the skin with acid, as the exothermic neutralization reaction will severely worsen the thermal burn.

  • Spill Containment: Evacuate non-essential personnel. Don a respirator with ABEK cartridges. Cover the spill with an inert, non-combustible absorbent (e.g., sand or vermiculite). Do NOT use sawdust, as the basic amine can react exothermically with organic matter, creating a fire hazard[8].

  • Waste Disposal: Collect all neutralized waste, contaminated PPE, and empty containers in a clearly labeled, chemically compatible, tightly sealed high-density polyethylene (HDPE) container. Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations[9].

Operational Workflow Diagram

Workflow Start Start: Operational Workflow 1-(4-Vinylbenzyl)piperidin-4-amine Prep Engineering Controls Verify Fume Hood & Safety Equipment Start->Prep PPE Don Specialized PPE (Butyl Gloves, Face Shield, Coated Coat) Prep->PPE Transfer Chemical Transfer (Inert Atmosphere, Non-Sparking Tools) PPE->Transfer Incident Incident Occurs? (Spill or Exposure) Transfer->Incident Emergency Emergency Protocol 15-Min Flush / Remove Clothing Incident->Emergency Exposure Containment Spill Containment Inert Absorbent (No Sawdust) Incident->Containment Spill Proceed Proceed with Synthesis (Monitor Temperature) Incident->Proceed No Incident Disposal Decontamination & Disposal (Citric Acid Wash, HDPE Containers) Emergency->Disposal Containment->Disposal Proceed->Disposal

Figure 1: Safe handling, emergency response, and disposal workflow for the compound.

References

  • 1-(4-Vinylbenzyl)piperidin-4-amine | CAS#:2091188-14-4. Chemsrc.[Link]

  • Piperidin-4-amine dihydrochloride SDS. Matrix Scientific.[Link]

  • SAFETY DATA SHEET - N-(4-Vinylbenzyl)-N,N-dimethylamine. Fisher Scientific.[Link]

Sources

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